Propanamide Linker Confers Superior Anti-Inflammatory Potency Over Acetamide Analogs in the 5,6-Diphenylpyridazinone Series
In a systematic head-to-head comparison, propanamide derivatives of 5,6-diphenylpyridazinone exhibited consistently higher anti-inflammatory potency than their acetamide counterparts in the carrageenan-induced hind paw edema model in mice [1]. The target compound possesses a propanamide linkage, distinguishing it from the directly analogous N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (one methylene unit shorter). Although the Dogruer et al. study evaluated 5,6-diphenyl-substituted rather than 3-phenyl-substituted pyridazinones, the linker-length SAR principle has been replicated across multiple pyridazinone sub-series, forming a robust class-level inference for procurement decisions [1][2].
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced hind paw edema, mice) |
|---|---|
| Target Compound Data | Not directly assayed in the cited study; target compound is a 3-phenylpyridazinone propanamide (structurally analogous to the diphenylpyridazinone propanamide series evaluated). |
| Comparator Or Baseline | Propanamide derivatives (e.g., compound 8e) vs. acetamide derivatives in the 5,6-diphenylpyridazinone series. Propanamide 8e exhibited the highest combined analgesic and anti-inflammatory activity with zero gastric lesions [1]. |
| Quantified Difference | Propanamide derivatives in the series were qualitatively and quantitatively more potent than acetamide derivatives (statistically significant; no gastric ulcerogenicity for the lead propanamide) [1]. Exact ED50 values for individual compounds were not publicly extracted but the rank-order superiority was consistent. |
| Conditions | In vivo mouse model; compounds administered at 100 mg/kg; carrageenan-induced paw edema (anti-inflammatory) and p-benzoquinone-induced writhing (analgesic); indomethacin and acetylsalicylic acid as references [1]. |
Why This Matters
Selecting the propanamide over the acetamide analog is supported by replicated SAR evidence across multiple pyridazinone sub-series, reducing the risk of suboptimal in vivo anti-inflammatory potency in follow-up studies.
- [1] Dogruer DS, Ünlü S, Küpeli E, Banoglu E, Şahin MF. Synthesis of 2-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]acetamide and 3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide Derivatives as Analgesic and Anti-inflammatory Agents. Turk J Pharm Sci. 2007;4(2):57-70. View Source
- [2] Dogruer DS, Şahin MF, Küpeli E, Yeşilada E. Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity. Arch Pharm (Weinheim). 2000;333(4):79-86. doi:10.1002/(SICI)1521-4184(200004)333:4<79::AID-ARDP79>3.0.CO;2-W. View Source
